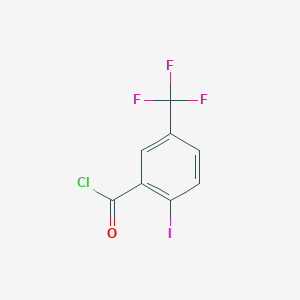
4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide
Vue d'ensemble
Description
“4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide” is a chemical compound with the molecular formula C11H15NO2 . It is a benzamide derivative .
Synthesis Analysis
Benzamide derivatives, such as “this compound”, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The synthesis of benzamide derivatives involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is considered green and highly efficient .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 193.242 Da . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Structural and Computational Studies
Research involving similar compounds to 4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide, such as cathinones, has focused on structural characterizations using techniques like X-ray diffraction and computational studies. These studies offer insights into the molecular geometry and electronic spectra of related compounds, which are crucial for understanding their physical and chemical properties (Nycz et al., 2011).
Synthesis and Yield Optimization
Research on compounds structurally similar to this compound includes the synthesis of 2-Hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine. This study explored the effects of different reaction conditions on product yield, finding that high yields can be achieved under specific conditions, highlighting the importance of reaction conditions in the synthesis of such compounds (H. Dian, 2010).
Bactericidal Activity
A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which are structurally related to this compound, were assessed as bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). The study determined the minimum bactericidal concentration and established the bactericidal kinetics, indicating potential applications in antimicrobial therapies (Zadrazilova et al., 2015).
Antifungal Applications
Compounds similar to this compound have been synthesized and evaluated for their antifungal activity. This research indicates the potential use of such compounds in developing new antifungal agents (Narayana et al., 2004).
Antiproliferative Activity
Studies involving similar compounds have explored their antiproliferative activities. For instance, research on neolignans isolated from Daphniphyllum macropodum indicated significant inhibition of cancer cell growth, suggesting potential applications in cancer therapy (Ma et al., 2017).
Alzheimer's Disease Treatment
Research on 5-aroylindolyl-substituted hydroxamic acids, structurally similar to this compound, has revealed their potential as selective inhibitors for histone deacetylase 6 (HDAC6), showing promise in treating Alzheimer's disease (Lee et al., 2018).
Propriétés
IUPAC Name |
4-hydroxy-2-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)12-11(14)10-5-4-9(13)6-8(10)3/h4-7,13H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKDCACRQWCHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid](/img/structure/B1411087.png)








![4-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1411105.png)




